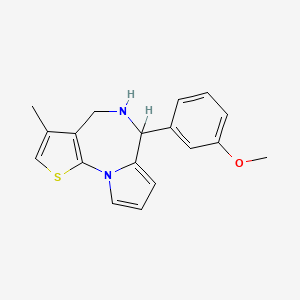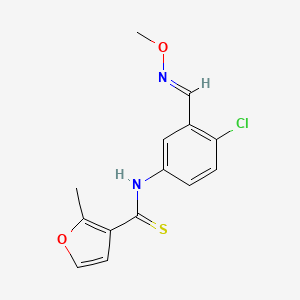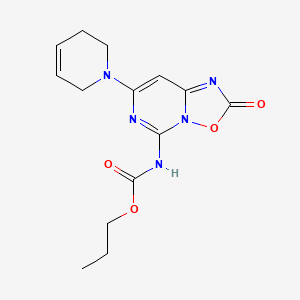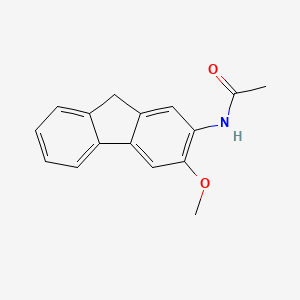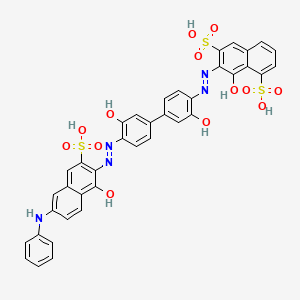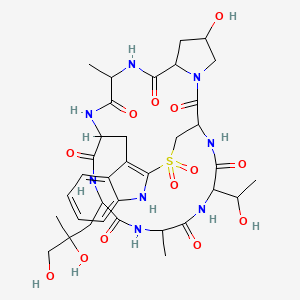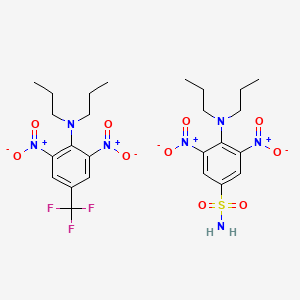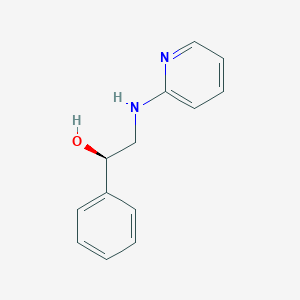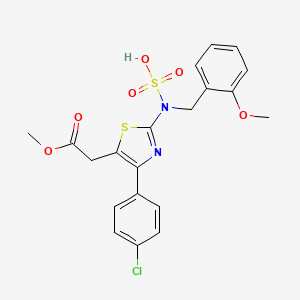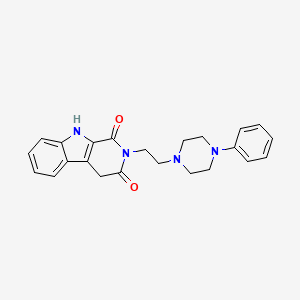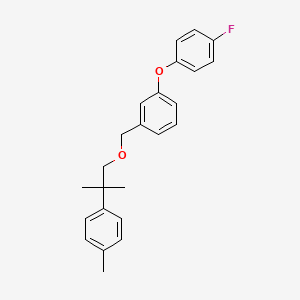
GW4Suw2CT5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate: is a chemical compound with the molecular formula C17H16ClNO5S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a sulfamoyl group and a chlorobenzoyl group attached to a benzoate ester.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is purified through recrystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
科学研究应用
Chemistry: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It is investigated for its role in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and dyes.
作用机制
The mechanism of action of Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group and chlorobenzoyl group play a crucial role in binding to the active sites of enzymes, leading to inhibition of enzyme activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Chlorthalidone: A diuretic and antihypertensive agent with a similar sulfamoylbenzoyl structure.
Sulfanilamide: An antibacterial agent with a sulfamoyl group.
Benzoic Acid Derivatives: Various benzoic acid derivatives with similar ester and benzoyl functionalities.
Uniqueness: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and chlorobenzoyl groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
2514668-27-8 |
|---|---|
分子式 |
C17H16ClNO5S |
分子量 |
381.8 g/mol |
IUPAC 名称 |
propan-2-yl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate |
InChI |
InChI=1S/C17H16ClNO5S/c1-10(2)24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(9-11)25(19,22)23/h3-10H,1-2H3,(H2,19,22,23) |
InChI 键 |
RNZSVLQYJKHBBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


